N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Origins and Early Discoveries
The sulfonamide class, first synthesized in 1908, marked a revolutionary shift in antimicrobial therapy. Gerhard Domagk’s 1932 discovery of Prontosil , a sulfonamide-containing azo dye, demonstrated unprecedented efficacy against streptococcal infections in mice. This breakthrough validated the concept of systemic antibacterial agents, reducing mortality from infectious diseases by 28% in the U.S. by the mid-1930s. Sulfonamides function by inhibiting bacterial folate synthesis via competitive antagonism of para-aminobenzoic acid (PABA), a mechanism that spares human cells reliant on dietary folate.
Evolution Beyond Antibiotics
While penicillin overshadowed sulfonamides as antibiotics post-1940s, their chemical versatility fueled repurposing. Modern sulfonamide derivatives target enzymes, receptors, and ion channels across therapeutic areas. For example:
- Carbonic anhydrase inhibitors (e.g., acetazolamide) treat glaucoma.
- HIV protease inhibitors (e.g., amprenavir) incorporate sulfonamide moieties for binding affinity.
- Anticancer agents exploit sulfonamides’ ability to disrupt tumor metabolism.
The structural plasticity of the sulfonamide group—modifiable at the sulfonyl, amine, and aryl positions—enables tailored interactions with diverse biological targets. For instance, replacing oxygen atoms in sulfonamides with nitrogen (yielding sulfonimidamides) introduces new hydrogen-bonding capabilities, as demonstrated in FKBP12 protein binding studies.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S/c20-14-1-3-15(4-2-14)22-12-13(9-19(22)23)11-21-28(24,25)16-5-6-17-18(10-16)27-8-7-26-17/h1-6,10,13,21H,7-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIWHYXZAXNVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3CC(=O)N(C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrrolidine ring : Imparts unique steric and electronic properties.
- 4-Chlorophenyl group : Enhances lipophilicity and potential receptor interactions.
- Benzo[b][1,4]dioxine core : Contributes to stability and biological activity.
- Sulfonamide moiety : Known for its antibacterial properties.
The molecular formula is with a molecular weight of approximately 366.84 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable amines and carbonyl compounds.
- Introduction of the 4-Chlorophenyl Group : Typically done via nucleophilic substitution using 4-chlorobenzyl halides.
- Attachment of the Benzo[b][1,4]dioxine Moiety : This step often involves sulfonation reactions to introduce the sulfonamide group.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, related sulfonamide derivatives have shown activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 - 62.5 µg/mL |
| Escherichia coli | 40 µg/mL |
| Bacillus subtilis | Moderate activity observed |
These findings suggest that this compound may possess similar antimicrobial potential.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in various physiological processes. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis. The interaction with such enzymes could lead to significant therapeutic effects in treating infections.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- The compound may bind to specific receptors or enzymes, altering their activity.
- It could modulate signal transduction pathways involved in inflammation or infection response.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds. For example:
- Antibacterial Studies : A study on similar sulfonamide derivatives demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
- Inhibition Studies : Other research indicated that compounds with similar structures exhibited strong inhibitory effects on urease and acetylcholinesterase .
These findings underscore the potential of this compound as a candidate for further pharmacological exploration.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities:
Antiviral Activity
Studies have shown that derivatives of sulfonamides can inhibit viral replication. For instance, compounds similar to N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have been linked to antiviral properties against several pathogens by modulating enzyme activity involved in viral replication pathways .
Antibacterial Properties
The sulfonamide moiety is well-known for its antibacterial effects. Compounds with similar structures have demonstrated significant inhibition against various bacterial strains through mechanisms that involve enzyme inhibition .
Anticancer Potential
The unique combination of functional groups in this compound may confer specific antiproliferative effects. Preliminary studies suggest that it could affect cell cycle regulation and apoptosis in cancer cells. Further research is required to elucidate its mechanism of action.
Case Studies and Research Findings
Several studies have evaluated the pharmacological potential of compounds related to this compound:
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-chlorophenyl group may improve target binding compared to bulkier tert-butyl groups in analogs like 4f .
- Sulfonamide positioning at benzodioxane (common in 73 and the target) correlates with biological activity, while spirocyclic derivatives (4f) prioritize structural novelty .
Q & A
Q. What are the standard synthetic routes for this compound, and what intermediates are critical for optimizing yield?
Methodological Answer: The synthesis typically involves coupling a pyrrolidinone intermediate (e.g., 1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethanamine) with a sulfonamide precursor (e.g., 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride). Key steps include:
- Nucleophilic substitution : The amine group on the pyrrolidinone reacts with the sulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide bond .
- Intermediate purification : Column chromatography or recrystallization ensures high-purity intermediates, which are critical for final product yield (>80% in optimized protocols).
- Challenges : Steric hindrance from the 4-chlorophenyl group may require elevated temperatures (70–90°C) or polar aprotic solvents (DMF, DMSO) to drive the reaction .
Q. What spectroscopic and analytical techniques are recommended for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the pyrrolidinone ring (δ 2.5–3.5 ppm for CH2 groups), sulfonamide NH (δ 7.5–8.0 ppm), and dihydrobenzo[d][1,4]dioxine protons (δ 4.2–4.5 ppm for OCH2CH2O) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and pyrrolidinone C=O (1680–1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 449.08 for C19H18ClNO5S).
- X-ray Crystallography : Resolve stereochemistry if single crystals are obtained (e.g., dihedral angles between aromatic rings) .
Q. How can researchers screen this compound for preliminary biological activity?
Methodological Answer:
- In vitro assays : Use enzyme inhibition assays (e.g., cyclooxygenase or carbonic anhydrase) due to the sulfonamide group’s known role in binding metalloenzymes .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., IC50 determination via MTT assay) with controls for solvent interference.
- Dosage : Start with 1–100 µM concentrations, adjusting based on solubility (use DMSO <1% v/v) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and binding modes?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur vs. pyrrolidinone carbonyl) .
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2) using software like AutoDock Vina. Focus on hydrogen bonds between the sulfonamide and active-site residues (e.g., Arg120 in COX-2) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthesis of derivatives .
Q. How can contradictory data in biological assays (e.g., variable IC50 values) be resolved?
Methodological Answer:
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted sulfonyl chloride) may skew results .
- Assay standardization : Replicate studies under controlled conditions (pH 7.4, 37°C, CO2/O2 balance) and use internal controls (e.g., known inhibitors) .
- Meta-analysis : Compare data across labs using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
Q. How does stereochemistry at the pyrrolidinone ring affect biological activity?
Methodological Answer:
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test activity of each isomer .
- Stereoselective synthesis : Use asymmetric catalysis (e.g., Evans oxazolidinones) to preferentially synthesize the active (R)- or (S)-enantiomer .
- SAR studies : Compare IC50 values of enantiomers to establish structure-activity relationships .
Q. What are the degradation pathways of this compound under physiological conditions?
Methodological Answer:
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions. Monitor via LC-MS for hydrolysis products (e.g., cleaved sulfonamide) .
- Metabolite identification : Incubate with liver microsomes and analyze metabolites (e.g., CYP450-mediated oxidation of the chlorophenyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
